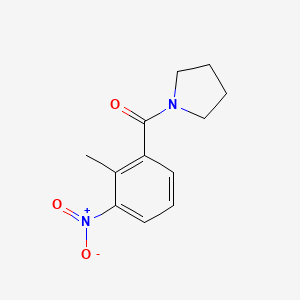![molecular formula C16H13FN2O2 B5874345 2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol](/img/structure/B5874345.png)
2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol
Vue d'ensemble
Description
2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol, also known as PFP-OH, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is a phenolic derivative of pyrazole and has shown promising results in numerous studies, making it a popular choice for researchers.
Mécanisme D'action
The mechanism of action of 2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth, neurodegeneration, and inflammation.
Biochemical and Physiological Effects:
2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from damage, and the reduction of inflammation. These effects are believed to be mediated by the compound's ability to interact with specific enzymes and signaling pathways in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol is its ability to inhibit cancer cell growth, making it a useful tool for cancer research. Additionally, 2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol has neuroprotective and anti-inflammatory properties, which could make it useful in the study of neurodegenerative and inflammatory diseases. However, one limitation of 2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol is that its mechanism of action is not yet fully understood, which could make it difficult to interpret the results of experiments involving this compound.
Orientations Futures
There are several future directions for research involving 2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol. One potential area of study is the development of 2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol derivatives that have improved efficacy and specificity for certain enzymes and signaling pathways. Additionally, further research is needed to fully understand the mechanism of action of 2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol and its potential applications in various scientific fields. Finally, clinical trials are needed to determine the safety and efficacy of 2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol in humans, which could lead to the development of new treatments for cancer, neurodegenerative diseases, and inflammatory disorders.
Méthodes De Synthèse
The synthesis of 2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol can be achieved through various methods, including the reaction of 4-fluorophenyl hydrazine with 4-methoxyphenol in the presence of a catalyst. Another method involves the reaction of 3,5-difluorobenzonitrile with 4-methoxyphenol in the presence of a base and a palladium catalyst.
Applications De Recherche Scientifique
2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol has been widely studied for its potential applications in various scientific fields, including cancer research, neuroprotection, and anti-inflammatory therapy. Several studies have shown that 2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol can inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. Additionally, 2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol has been shown to have neuroprotective effects, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, 2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol has anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
2-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c1-21-12-6-7-16(20)13(8-12)15-9-14(18-19-15)10-2-4-11(17)5-3-10/h2-9,20H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUNLEHOPQJWRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C2=CC(=NN2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325351 | |
| Record name | 2-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646656 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
313362-17-3 | |
| Record name | 2-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5874271.png)

![2-[(3-chlorobenzyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5874286.png)
![(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)amine](/img/structure/B5874312.png)


![N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzenesulfonamide](/img/structure/B5874333.png)


![3-(2-furyl)-4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole](/img/structure/B5874354.png)
![N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-furamide](/img/structure/B5874362.png)

![3-(1,3-benzodioxol-5-yl)-N-({1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5874375.png)